2-[(4-Phenylphenyl)methylamino]ethanol
Description
Properties
IUPAC Name |
2-[(4-phenylphenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-11-10-16-12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFRBUVYSXYFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylphenyl)methylamino]ethanol typically involves the reaction of 4-phenylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The process parameters are carefully monitored and controlled to maintain product quality and consistency. Additionally, purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylphenyl)methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and as an antidepressant. Its structure allows it to interact with neurotransmitter systems, which may modulate mood and cognitive functions.
Case Study: Antidepressant Activity
A study evaluated the efficacy of 2-[(4-Phenylphenyl)methylamino]ethanol in animal models of depression. The findings indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a lead compound for developing new antidepressants.
Antibacterial Properties:
Research has shown that derivatives of this compound exhibit antibacterial activity against various pathogens.
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 17 |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound has considerable potential as an antibacterial agent, especially against Gram-positive bacteria.
Anticancer Activity:
In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines.
Table 2: Anticancer Activity Results
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 (Liver Cancer) | <25 |
| MCF-7 (Breast Cancer) | <25 | |
| PC-3 (Prostate Cancer) | >50 |
The results indicate that the compound exhibits significant anti-proliferative effects, particularly on liver and breast cancer cell lines.
Material Science
Applications in Polymer Chemistry:
The compound serves as a building block for synthesizing advanced polymers with specific properties. Its ability to form hydrogen bonds enhances the mechanical strength and thermal stability of polymer matrices.
Case Study: Polymer Synthesis
A recent investigation focused on incorporating this compound into polyurethanes, resulting in materials with improved elasticity and resistance to environmental degradation. The study highlighted the versatility of this compound in developing high-performance materials.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylphenyl)methylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features and Analogues
Structural Insights :
- The biphenylmethyl group in this compound introduces significant steric bulk and lipophilicity compared to simpler analogs like 2-(methylamino)ethanol. This may reduce aqueous solubility but enhance membrane permeability in biological systems or stability in nonpolar solvents .
Reactivity Considerations :
Comparative Cyclic Capacities and Energy Efficiency
Key Findings :
- MAE outperforms MEA by 151% in cyclic capacity due to its secondary amine structure and steric accessibility . The biphenylmethyl group in this compound may reduce accessibility, but its extended π-system could enhance CO₂-philic interactions, partially offsetting steric limitations .
- Higher molecular weight and viscosity (inferred from bulky substituents) may increase pumping costs but reduce regeneration energy if cyclic capacity remains high .
Thermodynamic and Physical Properties
Viscosity, Solubility, and Stability
| Property | 2-(Methylamino)ethanol | 2-[(4-Methoxybenzyl)amino]ethanol | This compound (Inferred) |
|---|---|---|---|
| Viscosity (25°C) | 4.1 mPa·s | 12.3 mPa·s | ~15–20 mPa·s |
| Water Solubility | Miscible | Partially soluble | Low |
| Thermal Stability | Stable to 150°C | Stable to 200°C | Stable to 250°C |
Implications :
- The biphenyl group likely increases thermal stability, making the compound suitable for high-temperature industrial processes. However, reduced water solubility may limit its use in aqueous capture systems without co-solvents .
Biological Activity
2-[(4-Phenylphenyl)methylamino]ethanol, also known as a phenyl-substituted ethanolamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H22N2O
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCNCCO
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and pain perception.
Potential Mechanisms:
-
Receptor Binding : The compound may exhibit affinity for various neurotransmitter receptors, including:
- Serotonin Receptors : Influencing mood and anxiety.
- Norepinephrine Transporters : Modulating stress responses.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, leading to increased availability of these neurotransmitters in the synaptic cleft.
- Cellular Signaling Pathways : Interaction with signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission.
- Analgesic Properties : The compound may possess analgesic effects, potentially useful in pain management therapies.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antidepressant Activity :
- Analgesic Research :
- Neuroprotection Studies :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antidepressant Activity | Analgesic Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-(methylamino)ethanol | Moderate | Yes | No |
| 1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)amine | Yes | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
